2-Amino-1H-imidazol-5(4H)-one hydrochloride 2-Amino-1H-imidazol-5(4H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 18221-88-0
VCID: VC21321575
InChI: InChI=1S/C3H5N3O.ClH/c4-3-5-1-2(7)6-3;/h1H2,(H3,4,5,6,7);1H
SMILES: C1C(=O)NC(=N1)N.Cl
Molecular Formula: C3H6ClN3O
Molecular Weight: 135.55 g/mol

2-Amino-1H-imidazol-5(4H)-one hydrochloride

CAS No.: 18221-88-0

Cat. No.: VC21321575

Molecular Formula: C3H6ClN3O

Molecular Weight: 135.55 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1H-imidazol-5(4H)-one hydrochloride - 18221-88-0

Specification

CAS No. 18221-88-0
Molecular Formula C3H6ClN3O
Molecular Weight 135.55 g/mol
IUPAC Name 2-amino-1,4-dihydroimidazol-5-one;hydrochloride
Standard InChI InChI=1S/C3H5N3O.ClH/c4-3-5-1-2(7)6-3;/h1H2,(H3,4,5,6,7);1H
Standard InChI Key SGKLQWDBDKQVLT-UHFFFAOYSA-N
SMILES C1C(=O)NC(=N1)N.Cl
Canonical SMILES C1C(=O)NC(=N1)N.Cl

Introduction

Chemical Properties

Structure and Identification

2-Amino-1H-imidazol-5(4H)-one hydrochloride possesses a defined molecular structure with specific chemical identifiers that facilitate its characterization and study. The compound has a molecular formula of C3H6ClN3O and a molecular weight of 135.55 g/mol . It is characterized by an imidazole ring with an amino group at position 2 and a carbonyl group at position 5, existing as a hydrochloride salt.

The compound is identified by various chemical identifiers as detailed in Table 1, which provides a comprehensive overview of its identification parameters.

Table 1: Chemical Identifiers of 2-Amino-1H-imidazol-5(4H)-one hydrochloride

ParameterValue
CAS Number18221-88-0
IUPAC Name2-amino-1,4-dihydroimidazol-5-one;hydrochloride
Molecular FormulaC3H6ClN3O
Molecular Weight135.55 g/mol
PubChem CID25227705
InChIInChI=1S/C3H5N3O.ClH/c4-3-5-1-2(7)6-3;/h1H2,(H3,4,5,6,7);1H
InChIKeySGKLQWDBDKQVLT-UHFFFAOYSA-N
SMILESCl.NC1=NCC(=O)N1
MDL NumberMFCD23140975

Structurally, the compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms at non-adjacent positions. The amino group attached to the carbon at position 2 of the imidazole ring provides a site for hydrogen bonding and other molecular interactions, while the carbonyl group at position 5 forms an oxo or ketone functional group. The compound's structure as a hydrochloride salt significantly influences its physicochemical properties, particularly its solubility and stability .

Synthesis Methods

The synthesis of 2-Amino-1H-imidazol-5(4H)-one hydrochloride can be achieved through various methods, each with its specific reaction conditions and intermediates. The choice of synthesis method often depends on the available starting materials, desired purity, and scale of production.

One common method for synthesizing this compound involves the reaction of imidazole derivatives with specific reagents under controlled conditions. This approach typically requires careful regulation of reaction parameters, such as temperature, pH, and solvent system, to ensure optimal yield and purity of the final product.

Another prevalent synthesis approach involves the condensation of amidines with carbonyl compounds, followed by cyclization to form the imidazole ring. This method relies on the formation of carbon-nitrogen bonds through cyclization reactions, which are fundamental to the construction of the imidazole scaffold.

A third method involves the reaction of 2-aminoimidazole with formaldehyde in the presence of hydrochloric acid, often conducted in an aqueous medium. This approach leverages the reactivity of the amino group and the formaldehyde to introduce the necessary structural modifications, with the hydrochloric acid facilitating the formation of the hydrochloride salt.

ParameterDescription
GHS ClassificationH302, H315, H319, H335
Hazard StatementsHarmful if swallowed, causes skin irritation, serious eye irritation, and respiratory irritation
Recommended PrecautionsUse personal protective equipment, ensure adequate ventilation, avoid direct contact with skin and eyes, avoid breathing dust/vapors

When working with 2-Amino-1H-imidazol-5(4H)-one hydrochloride, standard laboratory safety protocols should be followed, including the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Additionally, the compound should be handled in well-ventilated areas to minimize the risk of respiratory irritation. Storage conditions should also be considered, with the compound kept in a cool, dry place, away from incompatible materials.

In case of accidental exposure, specific first aid measures should be implemented, such as rinsing with water for skin or eye contact, seeking fresh air for inhalation, and consulting a healthcare professional if symptoms persist or if the compound is ingested.

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